2-Amino-N,N-dimethyl-1,3-thiazole-4-carboxamide;hydrobromide
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Overview
Description
2-Amino-N,N-dimethyl-1,3-thiazole-4-carboxamide hydrobromide is a compound with the CAS Number: 2413898-81-2 . It has a molecular weight of 252.13 . The compound is a powder and is stored at room temperature . The IUPAC name for this compound is 2-amino-N,N-dimethylthiazole-4-carboxamide hydrobromide .
Molecular Structure Analysis
The molecular structure of 2-Amino-N,N-dimethyl-1,3-thiazole-4-carboxamide;hydrobromide consists of a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Physical And Chemical Properties Analysis
The compound is a powder and is stored at room temperature . It has a molecular weight of 252.13 . The IUPAC name for this compound is 2-amino-N,N-dimethylthiazole-4-carboxamide hydrobromide .Scientific Research Applications
Peptide Synthesis
2-Amino-N,N-dimethyl-1,3-thiazole-4-carboxamide hydrobromide is utilized in peptide synthesis. For example, its involvement in the Ugi four-component condensation (4CC) starting from 2,5-dihydro-1,3-thiazoles allows the synthesis of sulfur-containing peptide analogues (Kintscher & Martens, 1992).
Cyclization and Recyclization Processes
This compound is also involved in cyclization and recyclization processes. In one study, thiocarboxamides, including N,N-thioureas, underwent Michael addition followed by intramolecular substitution to afford thiazoline-4-carboxylates, which are cysteine derivatives (Nötzel et al., 2001).
Synthesis of Antimicrobial Compounds
Additionally, 2-Amino-N,N-dimethyl-1,3-thiazole-4-carboxamide hydrobromide plays a role in the synthesis of novel antimicrobial compounds. One study demonstrated its use in synthesizing substituted-thiazole-2-semicarbazides with promising antimicrobial activity (Basavarajaiah & Mruthyunjayaswamy, 2008).
Synthesis of Biologically Active Compounds
The compound has been used to synthesize new 2-aminopyrrole derivatives exhibiting significant cytotoxic activity against certain tumor cells (Zykova et al., 2018).
Involvement in Nonsteroidal Anti-Inflammatory Drugs
It's also found in the synthesis of nonsteroidal anti-inflammatory drugs derived from 2-aminothiazole and 2-amino-2-thiazoline, indicating potential medical applications (Lynch et al., 2006).
Formation of 2-Thiohydantoins
The compound is involved in the formation of 2-thiohydantoins, a significant reaction in organic chemistry (Balya et al., 2008).
Future Directions
properties
IUPAC Name |
2-amino-N,N-dimethyl-1,3-thiazole-4-carboxamide;hydrobromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3OS.BrH/c1-9(2)5(10)4-3-11-6(7)8-4;/h3H,1-2H3,(H2,7,8);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHWXPJYEZKAACN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CSC(=N1)N.Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10BrN3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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